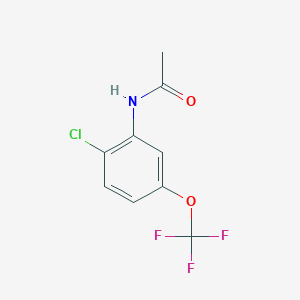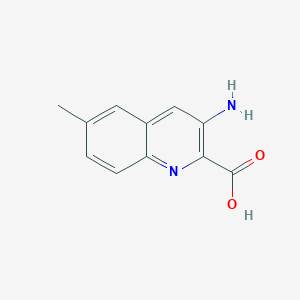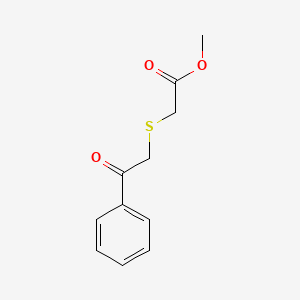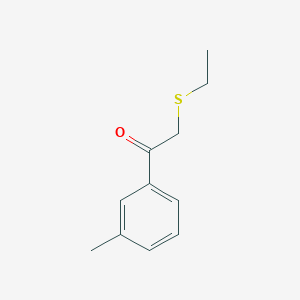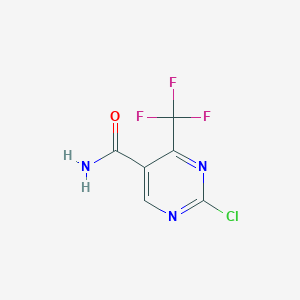
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is a pyrimidine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 5-position of the pyrimidine ring. Its molecular formula is C6H3ClF3N3O, and it has a molecular weight of approximately 225.56 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate reagents to introduce the carboxamide group at the 5-position. One common method involves the use of amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides .
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the carboxamide group at the 5-position.
2-Chloro-5-(trifluoromethyl)pyrimidine: Has the trifluoromethyl group at the 5-position instead of the 4-position.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of the carboxamide group at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H3ClF3N3O |
|---|---|
Peso molecular |
225.55 g/mol |
Nombre IUPAC |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H3ClF3N3O/c7-5-12-1-2(4(11)14)3(13-5)6(8,9)10/h1H,(H2,11,14) |
Clave InChI |
CYOLRLUHIXRIJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


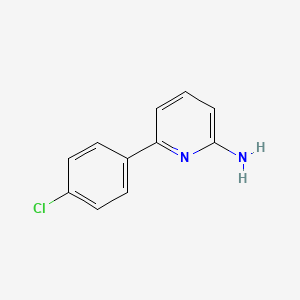
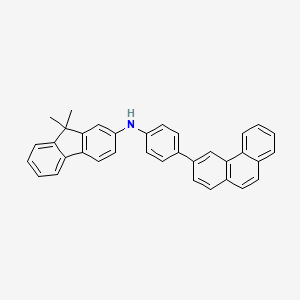
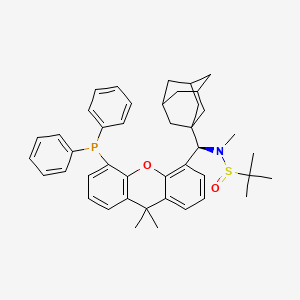
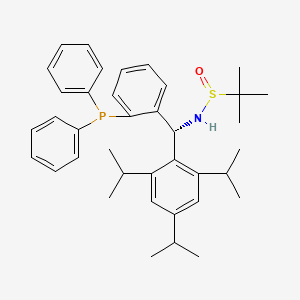
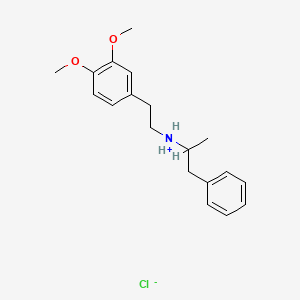
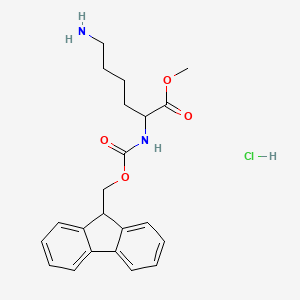


![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)

